Acide paederosidique

Vue d'ensemble

Description

Le glycinate de fer, également connu sous le nom de bisglycinate ferreux, est une forme chélatée de fer où le fer est lié à l'acide aminé glycine. Ce composé est connu pour sa biodisponibilité élevée et ses effets secondaires gastro-intestinaux minimes par rapport à d'autres suppléments de fer. Il est couramment utilisé pour traiter et prévenir l'anémie ferriprive.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antinociceptive Activity

Paederosidic acid methyl ester (PAME), a derivative of paederosidic acid, has demonstrated significant antinociceptive effects in experimental models. Studies have shown that PAME can inhibit both chemical and thermal nociception in mice, suggesting its potential as an analgesic agent. The mechanism appears to involve the modulation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathways, specifically through ATP-sensitive potassium channels .

Table 1: Antinociceptive Effects of PAME

| Dose (mg/kg) | Chemical Model | Thermal Model | Observed Effect |

|---|---|---|---|

| 20 | Acetic acid-induced | Tail-flick test | Significant inhibition |

| 40 | Capsaicin injections | Hot plate test | Significant inhibition |

| 60 | Formalin-induced | Not significantly affected | No sedation or motor impairment |

1.2 Anti-inflammatory Properties

Research indicates that extracts of Paederia scandens, including those containing paederosidic acid, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest potential applications in treating inflammatory conditions like rheumatoid arthritis (RA). A network pharmacology approach identified the JAK/STAT signaling pathway as a key target for these anti-inflammatory effects .

Dermatological Applications

2.1 Skin Barrier Function and Moisturization

Paederosidic acid has been explored for its role in enhancing skin barrier function and moisturizing properties. A high-yield extraction method utilizing microbubbles has been developed to isolate paederosidic acid effectively from Paederia scandens. This compound has been incorporated into cosmetic formulations aimed at improving skin hydration and barrier integrity by regulating Claudin-1 expression, a protein crucial for maintaining skin moisture .

Table 2: Effects of Paederosidic Acid on Skin Health

| Application Type | Mechanism of Action | Observed Benefits |

|---|---|---|

| Cosmetic formulations | Enhances Claudin-1 expression | Improved skin hydration |

| Dermatological treatments | Strengthens skin barrier function | Reduced transepidermal water loss |

Traditional Medicine Applications

Historically, Paederia scandens has been used in traditional medicine to treat gastrointestinal disorders such as diarrhea and dysentery. Recent studies have validated these traditional uses by demonstrating the antidiarrheal effects of paederosidic acid through various mechanisms, including the modulation of gut motility and inflammation .

Case Study: Antidiarrheal Effects

In a study involving mice subjected to castor oil-induced diarrhea, paederosidic acid showed significant efficacy in reducing the frequency of diarrhea episodes. This supports its traditional application in managing gastrointestinal complaints .

Mécanisme D'action

Target of Action

Paederosidic acid, an iridoid glycoside isolated from Paederia scandens, has been found to interact with several targets. The primary target of paederosidic acid is the P2Y receptor (P2YR) . The activation of P2YR promotes osteoclast formation and causes neuropathic pain, exhibiting a possible link to osteoarthritis .

Mode of Action

Paederosidic acid directly interacts with P2YR, enhancing the thermostability and decreasing the protease sensitivity of the target protein . This interaction significantly inhibits receptor activator for nuclear factor-κB ligand (RANKL)-mediated osteoclastogenesis .

Biochemical Pathways

The action of paederosidic acid affects several biochemical pathways. It induces mitochondria-mediated apoptosis in cancer cells . This process involves the up-regulation of caspase-3, caspase-8, caspase-9, Bid, Bax, and the down-regulation of Bcl-2, stimulating the release of Cyto-C from mitochondria .

Pharmacokinetics

The pharmacokinetics of paederosidic acid have been studied in rat plasma . The bioavailability (F) of paederosidic acid was found to be between 1.74% and 3.36% . .

Result of Action

Paederosidic acid exhibits significant anti-cancer and anti-inflammatory activities . It inhibits lung cancer cells via inducing mitochondria-mediated apoptosis . In addition, it has been found to exert significant inhibitory effects on gastric cancer cell lines .

Analyse Biochimique

Biochemical Properties

Paederosidic acid plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several enzymes and proteins, including caspase-3, caspase-8, and caspase-9, which are key players in the apoptotic pathway . The compound upregulates pro-apoptotic proteins such as Bid and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, paederosidic acid stimulates the release of cytochrome c from mitochondria, further promoting apoptosis .

Cellular Effects

Paederosidic acid exerts significant effects on various cell types and cellular processes. In lung cancer cells, it induces mitochondria-mediated apoptosis, leading to cell death . The compound also affects cell signaling pathways by modulating the expression of genes involved in apoptosis and inflammation . In hepatocellular carcinoma cells, paederosidic acid inhibits cell growth, invasion, and angiogenesis while promoting apoptosis . These effects are dose-dependent and highlight the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, paederosidic acid exerts its effects through several mechanisms. It binds to and activates caspases, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the P2Y14 receptor, which is implicated in osteoclast formation and neuropathic pain . By downregulating the expression of NFAT2 and ATP6V0D2, paederosidic acid suppresses osteoclastogenesis and alleviates pain . These molecular interactions underscore the compound’s therapeutic potential in treating cancer and osteoarthritis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of paederosidic acid change over time. The compound is stable at room temperature and exhibits long-term effects on cellular function when stored appropriately . In vitro studies have shown that paederosidic acid maintains its bioactivity for extended periods, with significant effects observed after 24 to 48 hours of treatment . In vivo studies indicate that the compound’s effects on cellular function, such as apoptosis and inflammation, persist over time, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of paederosidic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory effects . At higher doses, paederosidic acid may cause adverse effects, including toxicity . Studies have shown that the compound’s therapeutic window is relatively wide, allowing for effective treatment at doses that minimize toxicity . These findings underscore the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Paederosidic acid is involved in several metabolic pathways, primarily those related to apoptosis and inflammation . The compound interacts with enzymes such as caspases and proteins involved in the mitochondrial apoptotic pathway . By modulating these pathways, paederosidic acid influences metabolic flux and metabolite levels, contributing to its bioactivity . These interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis and inflammation.

Transport and Distribution

Within cells and tissues, paederosidic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, paederosidic acid accumulates in specific compartments, such as mitochondria, where it exerts its apoptotic effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Paederosidic acid is primarily localized in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This precise localization is essential for paederosidic acid’s bioactivity and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glycinate de fer est généralement synthétisé en faisant réagir du fer réduit avec de la glycine en présence d'acide citrique. La réaction est réalisée à une température contrôlée pour garantir la formation du chélate. Le produit obtenu est ensuite séché par atomisation pour obtenir une poudre fine et fluide .

Méthodes de production industrielle : Dans les milieux industriels, le glycinate de fer est produit en faisant réagir de la poudre de fer avec de la glycine à une température d'environ 50 °C pendant 24 heures. Alternativement, il peut être préparé en faisant réagir de la glycine avec du chlorure ferrique, puis en ajoutant de l'hydroxyde de sodium pour précipiter le glycinate de fer .

Analyse Des Réactions Chimiques

Types de réactions : Le glycinate de fer subit diverses réactions chimiques, notamment :

Oxydation : Le fer dans le complexe glycinate peut être oxydé de l'état ferreux (Fe²⁺) à l'état ferrique (Fe³⁺).

Réduction : Le fer ferrique peut être réduit à nouveau en fer ferreux dans certaines conditions.

Complexation : Le glycinate de fer peut former des complexes avec d'autres ligands, affectant sa stabilité et sa réactivité

Réactifs et conditions courantes :

Oxydation : L'oxygène ou le peroxyde d'hydrogène peuvent être utilisés comme agents oxydants.

Réduction : Des agents réducteurs comme l'acide ascorbique peuvent être utilisés.

Complexation : Divers ligands comme l'acide éthylènediaminetétraacétique (EDTA) peuvent être utilisés pour étudier la formation de complexes.

Principaux produits formés :

Oxydation : Glycinate ferrique.

Réduction : Glycinate ferreux.

Complexation : Divers complexes fer-ligand en fonction des ligands utilisés

4. Applications de la recherche scientifique

Le glycinate de fer a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie de coordination du fer et les réactions de complexation.

Biologie : Investigué pour son rôle dans le métabolisme du fer et le transport dans les systèmes biologiques.

Médecine : Largement utilisé comme supplément de fer pour traiter l'anémie ferriprive en raison de sa biodisponibilité élevée et de ses effets secondaires minimes

Industrie : Employé dans la fortification des aliments et comme supplément nutritif dans divers produits alimentaires

5. Mécanisme d'action

Le glycinate de fer exerce ses effets principalement par son rôle dans la supplémentation en fer. La forme chélatée permet une meilleure absorption dans le tube digestif. Une fois absorbé, le fer est utilisé dans la production d'hémoglobine et d'autres enzymes contenant du fer. La composante glycine aide à la stabilisation et au transport du fer dans le corps .

Composés similaires :

- Sulfate ferreux

- Fumarate ferreux

- Gluconate ferreux

- Citrate ferrique

Comparaison :

- Biodisponibilité : Le glycinate de fer a une biodisponibilité plus élevée que le sulfate ferreux et le fumarate ferreux.

- Effets secondaires : Le glycinate de fer provoque moins d'effets secondaires gastro-intestinaux que les autres sels de fer.

- Stabilité : La forme chélatée du glycinate de fer est plus stable et moins affectée par les inhibiteurs alimentaires de l'absorption du fer .

Le glycinate de fer se distingue par son absorption supérieure et ses effets secondaires minimes, ce qui en fait un choix privilégié pour la supplémentation en fer.

Comparaison Avec Des Composés Similaires

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

- Ferric citrate

Comparison:

- Bioavailability: Iron glycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.

- Side Effects: Iron glycinate causes fewer gastrointestinal side effects compared to other iron salts.

- Stability: The chelated form of iron glycinate is more stable and less affected by dietary inhibitors of iron absorption .

Iron glycinate stands out due to its superior absorption and minimal side effects, making it a preferred choice for iron supplementation.

Activité Biologique

Paederosidic acid (PA), a prominent iridoid glycoside isolated from Paederia scandens (Lour.) Merrill, has garnered attention for its diverse biological activities, including anti-tumor, anticonvulsant, sedative, and antimicrobial effects. This article synthesizes current research findings on the biological activities of PA, supported by case studies and data tables.

Chemical Structure and Isolation

Paederosidic acid is characterized by its unique chemical structure, which contributes to its pharmacological properties. The compound can be extracted using various methods, with high-yield techniques being developed to optimize its isolation from plant sources .

Anti-Tumor Activity

Mechanism of Action:

Research indicates that PA exhibits significant anti-tumor activity, particularly against gastric cancer cell lines such as MGC-803, BGC-823, and SGC-7901. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be 42.2 μM, 43.7 μM, and 30.5 μM respectively . The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, where PA upregulates pro-apoptotic proteins (caspase-3, caspase-9, and Bax) while downregulating the anti-apoptotic protein Bcl-2 .

Data Table: Anti-Tumor Activity of Paederosidic Acid

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 42.2 | Apoptosis induction via mitochondrial pathway |

| BGC-823 | 43.7 | Upregulation of caspases |

| SGC-7901 | 30.5 | Downregulation of Bcl-2 |

Anticonvulsant and Sedative Effects

PA has also been studied for its anticonvulsant and sedative properties. In animal models, it was shown to increase gamma-aminobutyric acid (GABA) levels in the brain while decreasing glutamic acid levels . This modulation suggests a potential mechanism through which PA exerts its sedative effects.

Case Study: Sedative Effects in Mice

In a controlled study involving mice, PA was administered at varying doses (20 mg/kg, 40 mg/kg, and 60 mg/kg). Results indicated a dose-dependent increase in sedation levels compared to control groups .

Antimicrobial Activity

Bacterial Inhibition:

PA exhibits notable antibacterial activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 0.64 mg/mL to 5.12 mg/mL across different strains . This suggests potential therapeutic applications in treating infections caused by this bacterium.

Data Table: Antimicrobial Activity of Paederosidic Acid

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| H. pylori Strain 1 | 0.64 |

| H. pylori Strain 2 | 5.12 |

Propriétés

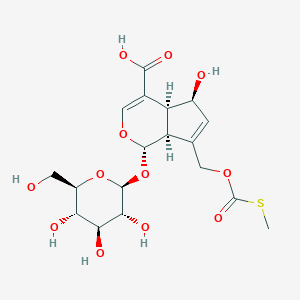

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKKPLVSHVNDV-FCVLBCLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.